molecular formula C12H24 B8617736 3-Dodecen

3-Dodecen

Cat. No. B8617736
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-UHFFFAOYSA-N
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Patent
US06030747

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
100
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Type
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Reaction Step One
Name
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Type
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Reaction Step Two
Name
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Type
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Reaction Step Three
[Compound]
Name
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Type
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Reaction Step Three
Name
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Type
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Reaction Step Three
Name
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Type
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Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].OO.[Na+].[Cl-]>CCOCC.O.C1COCC1>[CH3:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
100
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
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Type
solvent
Smiles
O
Step Three
Name
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Type
reactant
Smiles
[OH-].[Na+]
Name
solution
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0 (± 1) mol
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reactant
Smiles
Name
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Type
reactant
Smiles
OO
Name
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Smiles
O
Step Four
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solvent
Smiles
C1CCOC1
Step Five
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Smiles
CCC=CCCCCCCCC
Name
25
Quantity
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Smiles
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Smiles
C1CCOC1
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Smiles
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Smiles
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Smiles
O
Step Eight
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0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the flask by 20 milli-litter
ADDITION
Type
ADDITION
Details
was dropped by 3 milli-litter
STIRRING
Type
STIRRING
Details
The solution was agitated at room temperature for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The ether layer was washed in saturated water solution of salt and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant material was dried with MgSO4

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06030747

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
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Type
reactant
Reaction Step Three
Name
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Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].OO.[Na+].[Cl-]>CCOCC.O.C1COCC1>[CH3:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
100
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=CCCCCCCCC
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
resultant material
Quantity
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Type
reactant
Smiles
Step Seven
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the flask by 20 milli-litter
ADDITION
Type
ADDITION
Details
was dropped by 3 milli-litter
STIRRING
Type
STIRRING
Details
The solution was agitated at room temperature for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The ether layer was washed in saturated water solution of salt and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant material was dried with MgSO4

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06030747

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].OO.[Na+].[Cl-]>CCOCC.O.C1COCC1>[CH3:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
100
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=CCCCCCCCC
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the flask by 20 milli-litter
ADDITION
Type
ADDITION
Details
was dropped by 3 milli-litter
STIRRING
Type
STIRRING
Details
The solution was agitated at room temperature for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The ether layer was washed in saturated water solution of salt and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant material was dried with MgSO4

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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